1-(2-ethoxybenzoyl)-3-methanesulfonylpyrrolidine
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Overview
Description
1-(2-Ethoxybenzoyl)-3-methanesulfonylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with an ethoxybenzoyl group and a methanesulfonyl group
Scientific Research Applications
1-(2-Ethoxybenzoyl)-3-methanesulfonylpyrrolidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving pyrrolidine derivatives.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
Target of Action
Compounds containing indole derivatives and pyrrolidine rings have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific information on this compound, it’s difficult to detail its exact mode of action. Generally, compounds interact with their targets (often proteins or enzymes) to modulate their activity, which can result in therapeutic effects .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
The biological activities of similar compounds suggest that they could have a broad range of effects depending on the specific targets and pathways they interact with .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxybenzoyl)-3-methanesulfonylpyrrolidine typically involves the following steps:
Preparation of 2-ethoxybenzoyl chloride: This can be achieved by reacting 2-ethoxybenzoic acid with thionyl chloride.
Formation of the pyrrolidine derivative: The 2-ethoxybenzoyl chloride is then reacted with pyrrolidine in the presence of a base such as triethylamine to form the 1-(2-ethoxybenzoyl)pyrrolidine.
Introduction of the methanesulfonyl group: Finally, the 1-(2-ethoxybenzoyl)pyrrolidine is treated with methanesulfonyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxybenzoyl)-3-methanesulfonylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the ethoxybenzoyl moiety can be reduced to form alcohol derivatives.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted pyrrolidine derivatives.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxybenzoyl)-3-methanesulfonylpyrrolidine: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Ethoxybenzoyl)-3-methylpyrrolidine: Similar structure but with a methyl group instead of a methanesulfonyl group.
Uniqueness
1-(2-Ethoxybenzoyl)-3-methanesulfonylpyrrolidine is unique due to the presence of both the ethoxybenzoyl and methanesulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2-ethoxyphenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-3-19-13-7-5-4-6-12(13)14(16)15-9-8-11(10-15)20(2,17)18/h4-7,11H,3,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMJKZWYESIOBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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